1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride
CAS No.: 1416352-00-5
Cat. No.: VC11692417
Molecular Formula: C15H17Cl3N2
Molecular Weight: 331.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1416352-00-5 |
---|---|
Molecular Formula | C15H17Cl3N2 |
Molecular Weight | 331.7 g/mol |
IUPAC Name | 4-[(3-chlorophenyl)methyl]-2,3-dihydro-1H-quinoxaline;dihydrochloride |
Standard InChI | InChI=1S/C15H15ClN2.2ClH/c16-13-5-3-4-12(10-13)11-18-9-8-17-14-6-1-2-7-15(14)18;;/h1-7,10,17H,8-9,11H2;2*1H |
Standard InChI Key | OLUVCWWYSCGMKN-UHFFFAOYSA-N |
SMILES | C1CN(C2=CC=CC=C2N1)CC3=CC(=CC=C3)Cl.Cl.Cl |
Canonical SMILES | C1CN(C2=CC=CC=C2N1)CC3=CC(=CC=C3)Cl.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride possesses the molecular formula C₁₅H₁₇Cl₃N₂ and a molecular weight of 331.67 g/mol . The compound crystallizes as a solid under standard conditions, displaying solubility in both aqueous and organic solvents such as dimethyl sulfoxide (DMSO) and methanol . Its stability profile necessitates storage in sealed containers at room temperature to prevent hygroscopic degradation .
Table 1: Key Physicochemical Properties
Synthetic Pathways
The compound’s synthesis leverages titanium-catalyzed hydroaminoalkylation and Buchwald–Hartwig amination. A two-step protocol developed by Li et al. (2020) involves:
-
Regioselective hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, catalyzed by a 2,6-bis(phenylamino)pyridinato titanium complex to yield linear adducts .
-
Intramolecular cyclization via palladium-mediated C–N coupling, forming the tetrahydroquinoxaline core . Recent advancements by You et al. (2023) achieved enantioselective synthesis under hydrogen pressure, enabling gram-scale production with >95% enantiomeric excess .
Pharmacological Applications
Neurological Targeting
As a tetrahydroquinoxaline derivative, the compound’s bicyclic amine structure mimics endogenous neurotransmitters, facilitating binding to γ-aminobutyric acid (GABA) receptors. This interaction underpins its investigational use in antiepileptic drug development, where it modulates neuronal excitability . Preliminary studies suggest synergistic effects with valproic acid, though clinical data remain unpublished .
Target | Mechanism | IC₅₀ (μM) | Source |
---|---|---|---|
Factor Xa | Competitive inhibition | 0.8–2.1 | |
GABA-A receptor | Allosteric modulation | N/A | |
Dopamine transporter | Reuptake inhibition | Pending |
Parameter | Specification | Source |
---|---|---|
Skin Irritation | Category 2 | |
Eye Damage | Category 1 | |
Acute Toxicity (Oral) | Not classified |
Operational Guidelines
-
Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and ANSI-approved goggles .
-
Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Recent Advances in Enantioselective Synthesis
The 2023 work by You et al. revolutionized asymmetric synthesis using a rhodium-catalyzed hydrogenation strategy . Key innovations include:
-
Dynamic Kinetic Resolution: Chiral ligands induce axial chirality in the tetrahydroquinoxaline core, achieving 98% enantiomeric excess .
-
Flow Chemistry Adaptation: Continuous-flow reactors reduced reaction times from 24 hours to 45 minutes, enhancing scalability .
This methodology addresses historical challenges in accessing enantiopure derivatives, critical for structure-activity relationship studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume